molecular formula C27H31ClO9 B13439382 Dapagliflozin Triacetate

Dapagliflozin Triacetate

Cat. No.: B13439382
M. Wt: 535.0 g/mol
InChI Key: IBDLDDROVCTNCT-MMKSVXGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapagliflozin Triacetate is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. This compound has also shown efficacy in treating heart failure and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves several steps, starting from gluconolactoneThe final product is obtained after acetylation and reduction steps .

    Protection of Gluconolactone: Gluconolactone is protected using trimethylsilyl chloride in the presence of N-methylmorpholine and tetrahydrofuran (THF).

    Introduction of Aryl Group: The protected gluconolactone is reacted with aryl lithium, obtained from aryl bromide and n-BuLi.

    Acetylation and Reduction: The intermediate product is acetylated using acetic anhydride and then reduced using triethylsilane and boron trifluoride etherate.

Industrial Production Methods

Industrial production of dapagliflozin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes several types of chemical reactions, including:

    Oxidation: Dapagliflozin can be oxidized to form oxo dapagliflozin.

    Reduction: Reduction reactions can produce desethyl dapagliflozin.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Scientific Research Applications

Dapagliflozin Triacetate has a wide range of scientific research applications:

Mechanism of Action

Dapagliflozin Triacetate exerts its effects by inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. Additionally, it reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .

Comparison with Similar Compounds

Similar Compounds

    Canagliflozin: Another SGLT2 inhibitor used for type 2 diabetes and cardiovascular diseases.

    Empagliflozin: Known for its cardiovascular benefits and used in similar therapeutic areas.

    Ertugliflozin: Primarily used for type 2 diabetes management

Uniqueness

Dapagliflozin Triacetate is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes gastrointestinal side effects. It also has a favorable safety profile and has been approved for use in heart failure patients, regardless of their diabetes status .

Properties

Molecular Formula

C27H31ClO9

Molecular Weight

535.0 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1

InChI Key

IBDLDDROVCTNCT-MMKSVXGCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

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